Diethylene Glycol Monoethyl Ether

Catalog No.
S602863
CAS No.
111-90-0
M.F
C6H14O3
C6H14O3
CH3CH2OCH2CH2OCH2CH2OH
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene Glycol Monoethyl Ether

CAS Number

111-90-0

Product Name

Diethylene Glycol Monoethyl Ether

IUPAC Name

2-(2-ethoxyethoxy)ethanol

Molecular Formula

C6H14O3
C6H14O3
CH3CH2OCH2CH2OCH2CH2OH

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3

InChI Key

XXJWXESWEXIICW-UHFFFAOYSA-N

SMILES

CCOCCOCCO

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Miscible with ether, pyridine, chloroform
Miscible with the common organic solvents.
Miscible with ethanol, acetone, benzene; very soluble in ethyl ether
In water, miscible at 25 °C
Solubility in water: very good

Synonyms

2-(β-Ethoxyethoxy)-ethanol; 1-Hydroxy-3,6-dioxaoctane; 2-(2-Ethoxyethoxy)ethan-1-ol; 2-(2-Ethoxyethoxy)ethanol; 2-(2’-Ethoxyethoxy)ethanol; 3,6-Dioxa-1-octanol; Carbitol; Carbitol Solvent Low; Diethylene Glycol Ethyl Ether; Diethylene Glycol Monoethy

Canonical SMILES

CCOCCOCCO

Solvent and Cosolvent:

  • Due to its amphiphilic nature (having both polar and nonpolar regions), EEE acts as a versatile solvent and cosolvent in various research settings.
  • It readily dissolves a wide range of polar and nonpolar compounds, making it useful for extracting substances from biological samples, preparing solutions for experiments, and dissolving hydrophobic compounds for further analysis.
  • For instance, EEE is used in the extraction of lipids from tissues and cell cultures for studying cellular processes and membrane composition [].

Synthesis and Reaction Medium:

  • EEE can participate in various chemical reactions as a reactant or reaction medium.
  • In organic synthesis, it serves as a starting material for the preparation of other ether derivatives used in various applications, including pharmaceuticals and materials science [].
  • Additionally, EEE can act as a reaction medium for specific reactions due to its ability to dissolve both polar and nonpolar reactants and its relatively inert nature under specific reaction conditions.

Biological Research:

  • EEE finds limited applications in biological research due to potential cytotoxicity (cell toxicity). However, controlled studies have explored its use in specific contexts:
    • Permeability studies: EEE's ability to permeate biological membranes has been investigated in studies exploring drug delivery and membrane transport mechanisms [].
    • Enzyme studies: In specific instances, EEE has been used as a substrate or inhibitor for studying the activity of certain enzymes involved in cellular processes [].

Environmental Research:

  • EEE's presence in the environment has raised concerns due to its potential ecological impact.
  • Research efforts are investigating its environmental fate, degradation pathways, and potential effects on organisms in various ecosystems [].

Diethylene Glycol Monoethyl Ether, also known as 2-(2-ethoxyethoxy)ethanol, is a colorless, slightly viscous liquid with a mild, pleasant odor. Its molecular formula is C6H14O3, and it has a molecular weight of approximately 134.2 g/mol. The compound is hydrophilic and miscible with water, making it useful in various applications. It is primarily employed as a solvent in the chemical and paint industries due to its ability to dissolve a wide range of substances, including nitrocellulose and epoxy resins .

Diethylene Glycol Monoethyl Ether exhibits moderate reactivity. It can undergo oxidation to form unstable peroxides, which may lead to explosive conditions under certain circumstances . This compound reacts with strong acids and bases, forming esters and releasing water. Additionally, it can initiate polymerization reactions with isocyanates and epoxides . Its interactions with alkali metals and nitrides can generate flammable or toxic gases .

Diethylene Glycol Monoethyl Ether can be synthesized through several methods:

  • Ethylene Oxide Reaction: Reacting ethylene oxide with 2-ethoxyethanol in the presence of sulfur dioxide.
  • Esterification: Combining diethylene glycol with ethyl alcohol under acidic conditions.
  • Direct Etherification: Using ethylene glycol and ethyl bromide in a nucleophilic substitution reaction.

These methods allow for the production of high-purity Diethylene Glycol Monoethyl Ether suitable for industrial applications .

Diethylene Glycol Monoethyl Ether has diverse applications across various industries:

  • Solvent: Used in the formulation of paints, coatings, and inks due to its excellent solvency properties.
  • Coalescent Agent: Acts as a coalescent in latex paints and floor polishes.
  • Chemical Intermediate: Utilized in the synthesis of other chemicals and as a solvent for cellulose acetate butyrate.
  • Personal Care Products: Incorporated into shampoos and skin care formulations due to its low irritation potential .

Diethylene Glycol Monoethyl Ether shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Diethylene Glycol Monoethyl EtherC6H14O3Colorless liquid; good solvent; low irritation potential
Diethylene Glycol Monomethyl EtherC5H12O3Similar solvent properties; more hydrophobic
Ethylene GlycolC2H6O2Lower molecular weight; more hygroscopic
Dipropylene GlycolC6H14O3Higher viscosity; used as a humectant
MethoxyethanolC3H8O2More volatile; used primarily as a solvent

Diethylene Glycol Monoethyl Ether stands out due to its balance between hydrophilicity and solvency power, making it particularly effective in applications requiring both properties without significant toxicity concerns .

Physical Description

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals.
Liquid; Liquid, Other Solid
A clear slightly viscous liquid with a mild pleasant odor; [CAMEO]
COLOURLESS HYGROSCOPIC LIQUID.
A colorless, slightly viscous liquid with a mildly sweet odor.

Color/Form

Colorless liquid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

134.094294304 g/mol

Monoisotopic Mass

134.094294304 g/mol

Boiling Point

396 °F at 760 mmHg (NTP, 1992)
boiling point equals 396 °F
196 °C
196-202 °C
396 °F

Flash Point

205 °F (NTP, 1992)
Flash point equals 205 °F
196 °F (91 °C) (CLOSED CUP)
96 °C o.c.
205 °F

Heavy Atom Count

9

Taste

BITTER

Vapor Density

4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.62 (AIR= 1)
Relative vapor density (air = 1): 4.6
4.62

Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9885 g/cu m at 20 °C
Relative density (water = 1): 0.99
0.99

LogP

-0.54 (LogP)
log Kow = -0.54
-0.15 (estimated)

Odor

Mild, pleasant odor

Odor Threshold

Odor Threshold Low: 0.21 [mmHg]
[CAMEO] Odor threshold from CHEMINFO

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-108 °F (NTP, 1992)
Freezing point = -54.0 °C
-76 °C
-108 °F

UNII

A1A1I8X02B

GHS Hazard Statements

Aggregated GHS information provided by 4800 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4280 of 4800 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 520 of 4800 companies with hazard statement code(s):;
H302 (10.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (89.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.58%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.13 mmHg at 77 °F (NTP, 1992)
0.12 [mmHg]
Vapor pressure, Pa at 25 °C: 19
0.13 mmHg

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

111-90-0

Absorption Distribution and Excretion

To assist evaluation of the hazards of skin contact with selected undiluted glycol ethers, their absorption across isolated human abdominal epidermis was measured in vitro. Epidermal membranes were set up in glass diffusion cells and, following an initial determination of permeability to tritiated water, excess undiluted glycol ether was applied to the outer surface for 8 hr. The appearance of glycol ether in an aqueous receptor phase bathing the underside of the epidermis was quantified by a gas chromatographic technique. A final determination of tritiated water permeability was compared with initial values to establish any irreversible alterations in epidermal barrier function induced by contact with the glycol ethers. 2-methoxyethanol (EM) was most readily absorbed (mean steady rate 2.82 mg/sq cm/hr), and a relatively high absorption rate (1.17 mg/sq cm/hr) was also apparent for 1-methoxypropan-2-ol (PM). There was a trend of reducing absorption rate with increasing molecular weight or reducing volatility for monoethylene glycol ethers (EM, 2.82 mg/sq cm/hr; 2-ethoxyethanol, EE, 0.796 mg/sq cm/hr; 2-butoxyethanol, EB, 0.198 mg/sq cm/hr) and also within the diethylene glycol series: 2-(2-methoxyethoxy) ethanol (DM, 0.206 mg/sq cm/hr); 2-(2-ethoxyethoxy) ethanol (DE, 0.125 mg/sq cm/hr) and 2-(2-butoxyethoxy) ethanol (DB, 0.035 mg/sq cm/hr). The rate of absorption of 2-ethoxyethyl acetate (EEAc) was similar to that of the parent alcohol, EE. Absorption rates of diethylene glycol ethers were slower than their corresponding monoethylene glycol equivalents. Combination of intrinsic toxicity and ability to pass across skin contribute to assessment of hazards of contact with undiluted glycol ethers.
When a single /oral/ dose of diethylene glycol monoethyl ether (11.2 mmol) was given to an adult human volunteer (sex and age not specified) about 68% of the dose was excreted in the urine as (2-ethoxyethoxy)acetic acid within 12 hr.
The quantitative urinary excretion of diethylene glycol monoethyl ether was investigated in the rabbit after oral, intravenous, subcutaneous and percutaneous administration. After oral dosing of two animals at a level of 5 mL/kg bw, both animals died during the first day and total excretion was only 0.8% and 0.33%. After intravenous administration to 15 rabbits at dose levels of 0.5-3.4 mL/kg most of the dose was excreted during the first day (for 13/15 rabbits), the percentage excreted tending to increase with dose. After a single parenteral dose of 1.0-3.0 mL/kg, urinary excretion was monitored for up to 4 consecutive days. Excretion was high in the first 24 hr and the total percentage of the dose excreted in urine increased with dose. After repeated daily parenteral doses of 0.16, 0.32 or 0.63 mL/kg bw, total urinary excretion increased with dose and equalled 4.7, 5.0 and 11.6%, respectively.
The oral administration fo 1503 mg Diethylene glycol monoethyl ether to a normal man resulted in the excretion of 1140 mg of 2-ethoxyethoxyacetic acid, 69 % of the total dose, within 12 hr.

Metabolism Metabolites

...Carbitol is largely destroyed in body or conjugated with glucuronic acid and excreted as the glucuronate. ...This metabolic peculiarity may explain its lesser toxicity when compared with that of diethyl, methyl and butyl cellosolve.

Wikipedia

2-(2-Ethoxyethoxy)ethanol
Stepronin

Use Classification

Fragrance Ingredients
Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Humectant; Solvent

Methods of Manufacturing

Preparation: from ethylene oxide and 2-ethoxyethanol in the presence of SO2: Britton, Sexton, US 2807651 (1957 to Dow).
Ethanol + ethylene oxide (epoxidation; co-produced with ethylene glycol monoethyl ether/triethylene glycol monoethyl ether)
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
All Other Chemical Product and Preparation Manufacturing
Ethanol, 2-(2-ethoxyethoxy)-: ACTIVE
Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product mix. High ratios of ethylene oxide to alcohol are used to favor production of monoethers of diethylene glycol.

Analytic Laboratory Methods

Method: OSHA PV2013; Procedure: gas chromatography with flame ionization detector; Analyte: diethylene glycol ethyl ether; Matrix: air; Detection Limit: 0.09 ppm.
Gas chromatography is likely to be the analytical method for final analysis. Infrared absorption is sometimes used. /Glycol ethers/
Analyte: diethylene glycol monoethyl ether; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: diethylene glycol monoethyl ether; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: diethylene glycol monoethyl ether; matrix: chemical purity; procedure: gas chromatography with flame-ionization detection

Dates

Modify: 2023-08-15

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